4-(2-Pyridinyl)-4-piperidinol
Description
4-(2-Pyridinyl)-4-piperidinol is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a hydroxyl group and a 2-pyridinyl moiety. This structure confers unique physicochemical and pharmacological properties, making it a scaffold of interest in medicinal chemistry. The compound is often synthesized via nucleophilic aromatic substitution (SNAr) or reductive amination, depending on the substituents and target derivatives . Its dihydrochloride hydrate form (C${10}$H${14}$N$2$O·2HCl·H$2$O, MW: 269.17 g/mol) is commercially available but marked as discontinued in some catalogs, reflecting challenges in large-scale production or niche applications .
Properties
IUPAC Name |
4-pyridin-2-ylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c13-10(4-7-11-8-5-10)9-3-1-2-6-12-9/h1-3,6,11,13H,4-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJRWALNQXWLLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=CC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00964693 | |
| Record name | 4-(Pyridin-2-yl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00964693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50461-56-8 | |
| Record name | 4-(Pyridin-2-yl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00964693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Aromatic Substituents
(a) 4-(4-Chlorophenyl)-4-piperidinol
- Structure : A piperidine ring substituted with a hydroxyl group and a 4-chlorophenyl group.
- Properties: Melting point: 138–141°C; sparingly soluble in chloroform and methanol . Pharmacological relevance: Used as an intermediate in antipsychotic drugs (e.g., haloperidol metabolites) due to its ability to modulate dopamine receptors .
(b) 4-(4-Fluorophenyl)-4-piperidinol
- Structure : Similar to the chlorophenyl analog but with a fluorine substituent.
- Properties :
(c) 4-(3-Pyridinyl)-4-piperidinol dihydrochloride hydrate
- Structure: Positional isomer of 4-(2-pyridinyl)-4-piperidinol, with the pyridine ring attached at the 3-position.
- Properties :
Trifluoromethyl-Substituted Analogs
(a) 4-(Trifluoromethyl)-4-piperidinol
- Structure : Piperidine substituted with a hydroxyl group and a trifluoromethyl (CF$_3$) group.
- Properties :
(b) 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-4-piperidinol
Benzyl-Substituted Derivatives
4-(4-Fluorophenyl)-1-(phenylmethyl)-4-piperidinol
Comparative Data Table
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